molecular formula C17H19F3N4O3S B2615774 N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921547-50-4

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2615774
CAS No.: 921547-50-4
M. Wt: 416.42
InChI Key: YZEFPBPPXQMJHV-UHFFFAOYSA-N
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Description

N-Ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide (CAS 921547-50-4) is a synthetic organic compound with a molecular formula of C 17 H 19 F 3 N 4 O 3 S and a molecular weight of 416.42 g/mol . This acetamide derivative features a complex structure that incorporates several functional groups of significant interest in medicinal chemistry and chemical biology research. Its core consists of a 1H-imidazole ring substituted with a hydroxymethyl group, which can serve as a handle for further chemical modification or influence the compound's physicochemical properties. The imidazole ring is linked via a thioether bridge to an acetamide moiety that is terminally functionalized with a N-ethyl group, and further extends to a (3-(trifluoromethyl)phenyl)amino group . The presence of the trifluoromethyl group on the phenyl ring is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity in drug discovery efforts. This compound is intended for research applications as a chemical reference standard or a molecular building block in the synthesis of more complex molecules . Its structure suggests potential utility as an intermediate in the development of enzyme inhibitors or receptor modulators, given the common pharmacological relevance of the imidazole and trifluoromethylphenyl motifs. Researchers can leverage this compound in structure-activity relationship (SAR) studies to explore interactions with biological targets. It is strictly For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-2-21-14(26)8-24-13(9-25)7-22-16(24)28-10-15(27)23-12-5-3-4-11(6-12)17(18,19)20/h3-7,25H,2,8-10H2,1H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEFPBPPXQMJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound has a complex structure that includes an imidazole ring, a trifluoromethyl phenyl group, and an ethylacetamide moiety. This structural diversity may contribute to its varied biological activities.

Research indicates that compounds with similar structures often interact with multiple biological targets. The imidazole ring is known for its role in enzyme inhibition, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The specific mechanism of action for this compound remains to be fully elucidated, but it is hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound. For example:

  • A study demonstrated that similar imidazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Compounds with imidazole and thioether functionalities have shown activity against both gram-positive and gram-negative bacteria. A comparative analysis indicated that modifications in the side chains could enhance antibacterial efficacy .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of this compound was tested against pancreatic ductal adenocarcinoma (PDA). The results showed that treatment with the compound led to a significant reduction in cell migration and invasion, indicating its potential as a therapeutic agent for this aggressive cancer type .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar thioether-containing compounds. The study found that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that N-ethyl derivatives could also possess useful antimicrobial properties .

Research Findings Summary Table

Study Target Activity Outcome
PDA CellsAnticancerReduced migration and invasion
Bacterial StrainsAntimicrobialEffective against S. aureus and E. coli

Scientific Research Applications

The compound has shown promise in several biological assays, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Properties:
Recent studies have indicated that similar imidazole derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide may exhibit similar inhibitory effects, making it a candidate for further research into anti-inflammatory therapies .

Anticancer Activity:
The compound's structure suggests potential anticancer properties. Compounds with similar imidazole frameworks have been evaluated for their ability to inhibit tumor cell growth. For instance, derivatives with trifluoromethyl groups have shown significant cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for its anticancer efficacy .

Several studies have highlighted the significance of compounds similar to this compound:

Case Study 1: Anti-inflammatory Activity
A study focusing on imidazole derivatives demonstrated that certain compounds effectively inhibited 5-lipoxygenase activity in vitro. The research indicated that modifications to the imidazole ring could enhance anti-inflammatory potency .

Case Study 2: Anticancer Efficacy
Another investigation evaluated a series of trifluoromethyl-substituted imidazole compounds against multiple cancer cell lines. Results showed significant growth inhibition, suggesting that structural features similar to those in N-ethyl compounds could be optimized for improved therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Impact on Pharmacological Properties

Trifluoromethyl Group : The 3-(trifluoromethyl)phenyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects compared to the benzyl group in ’s analogue. This modification may improve blood-brain barrier penetration or receptor binding, as seen in other trifluoromethyl-containing drugs .

Ethyl vs. Methyl Substitution : The ethyl group on the acetamide nitrogen may confer greater metabolic stability than methyl, reducing oxidative dealkylation rates .

Thiazole vs. Thioether Linkages : Compound 9 () incorporates a thiazole ring, which may engage in π-π stacking interactions absent in the target compound’s simpler thioether linkage. This difference could alter selectivity for enzymes like COX1/2 .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., reflux in glacial acetic acid for imidazole-thioether bond formation ), monitoring progress via TLC , and refining recrystallization solvents (e.g., ethanol or pet-ether) . For instance, potassium carbonate as a base in polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions for thioether linkages .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Confirm the presence of the trifluoromethyl group (¹⁹F NMR) and imidazole protons (¹H NMR) .
  • IR spectroscopy : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups .
  • Elemental analysis : Match calculated vs. experimental C, H, N, and S content to confirm purity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to its moieties. For example:
  • COX-1/2 inhibition assays (if the imidazole-thioether scaffold resembles known NSAID derivatives) .
  • Kinase inhibition studies (due to the acetamide group’s potential as a hydrogen-bond donor) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay models?

  • Methodological Answer :
  • Mechanistic profiling : Use isothermal titration calorimetry (ITC) to study binding thermodynamics and confirm target engagement .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out off-target effects .
  • Cross-validate data using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Q. What computational strategies can predict the compound’s reactivity or metabolic pathways?

  • Methodological Answer :
  • Quantum chemical calculations : Use DFT to model reaction pathways (e.g., thioether oxidation or imidazole ring stability) .
  • Machine learning : Train models on existing datasets (e.g., PubChem BioAssay) to predict metabolic sites or toxicophores .
  • Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to anticipate metabolic liabilities .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodological Answer :
  • Scaffold diversification : Replace the hydroxymethyl group with bioisosteres (e.g., fluorine or methylsulfonyl) to enhance solubility .
  • Fragment-based design : Screen truncated analogs (e.g., isolated imidazole or trifluoromethylphenyl fragments) to identify critical pharmacophores .
  • 3D-QSAR modeling : Align analogs in a pharmacophore model to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying its stability under physiological conditions?

  • Methodological Answer :
  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and quantify degradation via HPLC .
  • Light/oxygen sensitivity : Conduct stability studies under inert (N₂) vs. ambient conditions .
  • Reference standards : Use deuterated analogs or structurally related compounds as internal controls .

Q. How should researchers address low reproducibility in synthetic yields?

  • Methodological Answer :
  • Parameter screening : Employ design of experiments (DoE) to optimize variables (e.g., temperature, solvent ratio, catalyst loading) .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Purification protocols : Compare column chromatography vs. recrystallization efficiency using melting point and HPLC data .

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